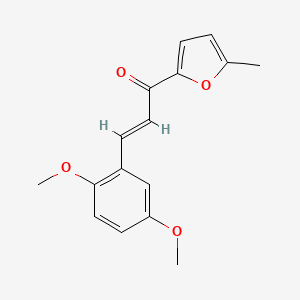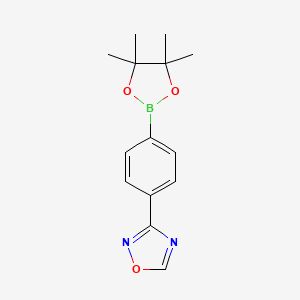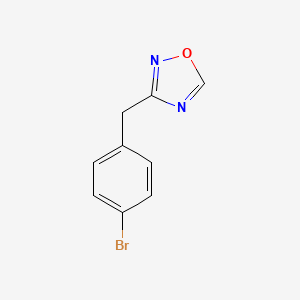
2-Bromomethyl-4-phthalimido-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromomethyl-4-phthalimido-pyridine” is a chemical compound with the CAS Number: 954240-70-1. It has a molecular weight of 317.14 and its IUPAC name is 2-[2-(bromomethyl)-4-pyridinyl]-1H-isoindole-1,3(2H)-dione . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a light yellow solid . It has a molecular weight of 317.14 .Wissenschaftliche Forschungsanwendungen
Synthesis and Design of Bioactive Compounds
2-Bromomethyl-4-phthalimido-pyridine has been utilized as a precursor in the synthesis of bioactive cyclometalated phthalimides, which are designed as organometallic protein kinase inhibitors. This involves economical design strategies, including Pd-catalyzed Stille cross-coupling, to generate ruthenium(II) and iridium(III) complexes with significant biological activity against a large panel of human protein kinases. A co-crystal structure with the protein kinase Pim1 highlighted ATP-competitive binding, demonstrating the molecule's utility in drug design and synthesis (Blanck et al., 2012).
Material Science and Polymer Chemistry
In material science, this compound derivatives have been explored for the creation of novel polyimides with enhanced solubility and thermal stability. These polyimides, featuring phthalimide as a pendent group and incorporating pyridine moieties in their main chains, exhibit excellent solubility in polar aprotic solvents and outstanding thermal stability. Such materials are promising for applications requiring high-performance polymers with specific mechanical, thermal, and chemical resistance properties (Zhuo et al., 2014).
Luminescent and Fluorescent Materials
The compound has also found application in the development of luminescent materials through the coordination chemistry of fluorescent pyridinyl- and quinolinyl-phthalimide ligands. These studies have led to the creation of luminescent Au(I) complexes that show promise in the development of new optical materials and sensors. The detailed exploration of their luminescence properties, including emission in the visible region and ligand-centered fluorescence, underscores the potential of this compound in the synthesis of photofunctional materials (Mullice et al., 2009).
Chemical Sensors
Moreover, phthalimide derivatives based on this compound have been employed in the development of chemosensors, particularly for the detection of metal ions such as Cu(II) in aqueous solutions. These chemosensors exhibit high selectivity and sensitivity towards Cu(II) ions, demonstrating the versatility of this compound in analytical chemistry and environmental monitoring applications (Patil et al., 2019).
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)pyridin-4-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVYRCWXKSADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)




